molecular formula C15H22N2O4 B12319137 N-BOC-4-(Aminomethyl)-L-phenylalanine

N-BOC-4-(Aminomethyl)-L-phenylalanine

Cat. No.: B12319137
M. Wt: 294.35 g/mol
InChI Key: SRHQPVLBHXDZGC-UHFFFAOYSA-N
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Description

N-BOC-4-(Aminomethyl)-L-phenylalanine is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of 4-(aminomethyl)-L-phenylalanine. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-4-(Aminomethyl)-L-phenylalanine typically involves the protection of the amino group of 4-(aminomethyl)-L-phenylalanine with a BOC group. This can be achieved using di-tert-butyl dicarbonate ((BOC)2O) in the presence of a base such as sodium hydroxide (NaOH) or a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out at room temperature and yields the desired BOC-protected product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and continuous protection of the amino group, reducing the reaction time and improving the overall yield . The use of solid acid catalysts in these reactors can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-BOC-4-(Aminomethyl)-L-phenylalanine undergoes several types of chemical reactions, including:

    Deprotection: The removal of the BOC group under acidic conditions, such as with trifluoroacetic acid (TFA).

    Amidation: The formation of amides through reactions with carboxylic acids or acid chlorides.

    Substitution: Reactions involving the substitution of the amino group with other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

    Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Substitution: Various electrophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Deprotection: 4-(Aminomethyl)-L-phenylalanine.

    Amidation: Amide derivatives of 4-(aminomethyl)-L-phenylalanine.

    Substitution: Substituted derivatives of 4-(aminomethyl)-L-phenylalanine.

Scientific Research Applications

N-BOC-4-(Aminomethyl)-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-BOC-4-(Aminomethyl)-L-phenylalanine primarily involves the protection and deprotection of the amino group. The BOC group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, enabling the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

    N-BOC-4-(Aminomethyl)benzylamine: Similar in structure but with a benzyl group instead of a phenylalanine moiety.

    N-BOC-4-(Aminomethyl)aniline: Features an aniline group instead of a phenylalanine moiety.

Uniqueness

N-BOC-4-(Aminomethyl)-L-phenylalanine is unique due to its incorporation of the L-phenylalanine moiety, which is an essential amino acid. This makes it particularly valuable in peptide synthesis and protein engineering applications, where the incorporation of natural amino acids is crucial .

Properties

IUPAC Name

3-[4-(aminomethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHQPVLBHXDZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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